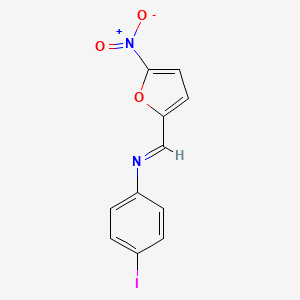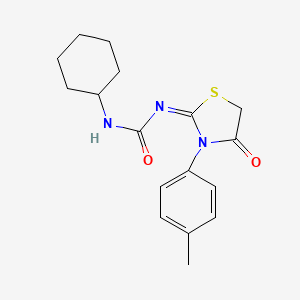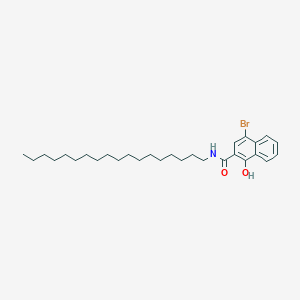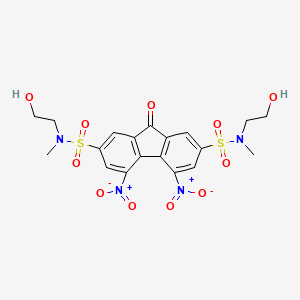![molecular formula C15H16N2O2S B11992208 2,5-dimethyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide](/img/structure/B11992208.png)
2,5-dimethyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (4-METHYLSULFANYL-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that features a furan ring substituted with methyl groups and a carboxylic acid group, along with a hydrazide linkage to a benzylidene moiety containing a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (4-METHYLSULFANYL-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of methyl groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Carboxylation: Introduction of the carboxylic acid group via carboxylation reactions.
Hydrazide formation: Reaction of the carboxylic acid with hydrazine or its derivatives.
Benzylidene linkage: Condensation of the hydrazide with 4-methylsulfanylbenzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene moiety or the furan ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the furan ring or the benzylidene moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced benzylidene derivatives, hydrogenated furan rings.
Substitution products: Halogenated furans, substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (4-METHYLSULFANYL-BENZYLIDENE)-HYDRAZIDE would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative with similar structural features.
Furan-3-carboxylic acid: A related compound with a carboxylic acid group on the furan ring.
Benzylidene hydrazides: A class of compounds with similar hydrazide linkages to benzylidene moieties.
Uniqueness
2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (4-METHYLSULFANYL-BENZYLIDENE)-HYDRAZIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the methylsulfanyl group, in particular, may impart distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H16N2O2S |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
2,5-dimethyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-10-8-14(11(2)19-10)15(18)17-16-9-12-4-6-13(20-3)7-5-12/h4-9H,1-3H3,(H,17,18)/b16-9+ |
Clave InChI |
LQIIUOLZXOQVCW-CXUHLZMHSA-N |
SMILES isomérico |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=C(C=C2)SC |
SMILES canónico |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)
![5-(4-chlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11992135.png)


![4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11992159.png)
![[1,1'-Biphenyl]-4-YL(9-bromo-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone](/img/structure/B11992167.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B11992168.png)





![3-amino-N-(4-bromophenyl)-6-tert-butyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11992189.png)

